Product packaging for 7-Methyl-4-nitrobenzofuran(Cat. No.:)

7-Methyl-4-nitrobenzofuran

Cat. No.: B8437996
M. Wt: 177.16 g/mol
InChI Key: IFJDKDUDQBYXLI-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry Research

Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, represents a core structural motif in a multitude of natural products and synthetic compounds. rsc.org Its rigid, planar structure and the presence of an oxygen heteroatom create unique electronic properties that make it a versatile building block for constructing complex molecular architectures. The significance of the benzofuran scaffold is underscored by its prevalence in compounds exhibiting a wide spectrum of biological activities, which has made it an attractive target for chemists and pharmaceutical researchers. rsc.org The inherent reactivity of the benzofuran ring system allows for its modification and incorporation into larger, more complex structures, driving continuous innovation in synthetic methodology. nih.gov

Overview of Substituted Benzofuran Derivatives in Academic Investigation

The academic exploration of benzofuran chemistry is largely centered on its substituted derivatives, where the attachment of various functional groups to the core scaffold dramatically alters the molecule's physical, chemical, and biological properties. ontosight.ai Researchers have developed numerous synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, to access a diverse library of benzofuran derivatives. nih.gov Investigations have shown that substituents like methyl, methoxy, and halogen groups can influence the molecule's reactivity and interactions with biological targets. This extensive body of research provides a framework for designing new compounds with tailored functions, from materials science to medicinal chemistry. rsc.orgontosight.ai

Specific Research Focus on Nitrobenzofuran Analogues

Within the broad family of benzofuran derivatives, nitro-substituted analogues represent a significant area of focused research. The nitro group, being a strong electron-withdrawing group, profoundly influences the electronic nature of the benzofuran ring, impacting its reactivity and potential applications. ias.ac.in Research into nitrobenzofurans has explored their synthesis and their roles as key intermediates in the preparation of other functionalized molecules, such as aminobenzofurans, through the reduction of the nitro group. rsc.org Furthermore, nitrobenzofurans themselves have been investigated for various potential applications, and their unique reactivity, such as in dearomative cycloaddition reactions, has been harnessed to construct complex polycyclic heterocyclic systems. nih.gov

A thorough review of published scientific literature reveals a notable absence of specific research focused on 7-Methyl-4-nitrobenzofuran. While its constituent parts—the benzofuran scaffold, the methyl group, and the nitro group—are all subjects of intense study, this specific isomer appears to be an unexplored area of chemical space.

The scientific interest in this compound can be inferred from the known characteristics of its analogues. The presence of a nitro group at the 4-position, as seen in related compounds like 4-nitro-1-benzofuran and 7-chloro-4-nitrobenzofuran, activates the benzene ring for certain types of reactions. guidechem.comnih.gov The methyl group at the 7-position would be expected to exert electronic and steric effects, potentially modulating the reactivity of the nearby nitro group and the benzofuran system as a whole.

Research on related structures, such as 7-methoxy-2-methyl-4-nitrobenzofuran, highlights how combinations of such substituents are of interest for creating molecules with specific properties. guidechem.com The synthesis of this compound would likely involve multi-step synthetic sequences, potentially starting from a substituted phenol (B47542) or catechol, followed by cyclization and nitration steps, similar to routes developed for other nitrobenzofuran derivatives.

Given the extensive research into the synthesis and reactivity of substituted nitrobenzofurans, this compound stands as a logical, yet currently uncharacterized, target for synthesis and investigation. Its study could provide valuable data points for structure-activity relationship studies and potentially serve as a novel building block in synthetic or materials chemistry.

Data on Related Nitrobenzofuran Compounds

As no specific experimental data for this compound is available in the reviewed literature, the following tables provide information on closely related and well-characterized nitrobenzofuran analogues to offer a comparative context.

Table 1: Physicochemical Properties of Representative Nitrobenzofuran Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-NitrobenzofuranC₈H₅NO₃163.1369227-65-2
7-NitrobenzofuranC₈H₅NO₃163.1318761-32-5
7-Chloro-4-nitrobenzofuranC₈H₄ClNO₃197.57115491-60-6
7-Methoxy-2-methyl-4-nitrobenzofuranC₁₀H₉NO₄207.1889228-70-6

Data sourced from publicly available chemical databases and may be computed. guidechem.comnih.gov

Table 2: Research Context of Selected Nitrobenzofuran Derivatives

CompoundArea of ResearchBrief Description of Findings
2-Butyl-5-nitrobenzofuran derivativesSynthetic IntermediatesSynthesized as a key starting material for the antiarrhythmic drug dronedarone. ias.ac.in
2-NitrobenzofuransReaction PrecursorsUsed in dearomative (3+2) cycloaddition reactions to create complex benzofuro[3,2-b]indol-3-one skeletons. nih.gov
Ethyl 5-nitrobenzofuran-2-carboxylateSynthetic IntermediatesPrepared from 2-hydroxy-5-nitrobenzaldehyde; the nitro group is subsequently reduced to an amino group for further derivatization. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8437996 7-Methyl-4-nitrobenzofuran

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-4-nitro-1-benzofuran

InChI

InChI=1S/C9H7NO3/c1-6-2-3-8(10(11)12)7-4-5-13-9(6)7/h2-5H,1H3

InChI Key

IFJDKDUDQBYXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CO2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 7 Methyl 4 Nitrobenzofuran Derivatives

Electrophilic Substitution Reactions on the Nitrobenzofuran Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dergipark.org.tr The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. vulcanchem.com In the case of 7-Methyl-4-nitrobenzofuran, the benzene (B151609) portion of the molecule is substituted with a nitro group, a methyl group, and is fused to an oxygen-containing furan (B31954) ring.

The reactivity of the benzofuran (B130515) ring system in EAS is complex. The furan ring itself is electron-rich and generally directs electrophiles to the 2- and 3-positions. However, when considering substitution on the benzene ring, the directing effects of the existing substituents are paramount.

Nitro Group (at C4): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. It is a meta-director.

Methyl Group (at C7): The methyl group is an electron-donating group that activates the ring (relative to hydrogen) and is an ortho- and para-director. amanote.com

Fused Furan Ring Oxygen (at C7a): The oxygen atom of the furan ring donates electron density to the benzene ring, acting as an activating, ortho-, para-directing group.

Considering these competing effects on this compound, electrophilic attack would be disfavored due to the strong deactivating effect of the nitro group. If a reaction were to occur under harsh conditions, the potential sites of substitution would be C5 (ortho to the directing furan oxygen and meta to the nitro group) and C6 (para to the furan oxygen and meta to the nitro group). The activating effect of the C7-methyl group would further favor substitution at the C6 position (ortho to the methyl group).

Research on the further nitration of 6-nitrobenzofuran (B3273030) indicates that the incoming electrophile is directed to the 4-position, which is meta to the existing nitro group, demonstrating the powerful directing effect of the nitro substituent even in a deactivated ring system.

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution on the this compound Core

SubstituentPositionElectronic EffectDirecting Influence
NitroC4Strongly DeactivatingMeta (to C6)
MethylC7Weakly ActivatingOrtho, Para (to C6)
Furan OxygenC7aActivatingOrtho, Para (to C5, C7)

Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzofurans

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings that possess a suitable leaving group. wikipedia.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

For this compound, the nitro group at the C4 position strongly activates the benzene ring for SNAr. A leaving group (e.g., a halide) at the C5 position would be para to the nitro group, while a leaving group at the C7 position would be ortho. Both positions would be highly susceptible to nucleophilic attack. Conversely, a leaving group at the C6 position would be meta to the nitro group and would not be activated towards substitution via the SNAr mechanism. masterorganicchemistry.com

Studies on related nitrobenzofurazan systems, which are potent electrophiles, illustrate this principle. For instance, 4-chloro-7-nitrobenzofurazan (B127121) readily undergoes SNAr with various amines. researchgate.net Similarly, the high reactivity of 4,6-dichloro-5-nitrobenzofuroxan in SNAr reactions is attributed to the strong electron-withdrawing nature of the furoxan ring and the nitro group. nih.gov While these are not benzofurans, they demonstrate the activating power of a nitro group in these types of heterocyclic systems. Research on 6-nitrobenzofuran derivatives has also shown that the nitro group facilitates nucleophilic substitution reactions with hydrazine (B178648) derivatives.

Table 2: Predicted Reactivity of Halogenated this compound Isomers in SNAr

CompoundPosition of Leaving Group (X)Relationship to Nitro GroupPredicted SNAr Reactivity
5-X-7-Methyl-4-nitrobenzofuranC5ParaHigh
6-X-7-Methyl-4-nitrobenzofuranC6MetaLow / Unreactive
7-X-4-Nitro-5-methylbenzofuranC7OrthoHigh
Note: Analogue used for illustrative purposes.

Dearomative Cyclization Reactions of Nitrobenzofurans

Dearomatization reactions provide a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules. researchgate.net Nitro-activated heteroaromatics, such as nitrobenzofurans, have emerged as excellent substrates in these transformations, typically reacting as electrophiles. researchgate.netnih.gov The reaction often begins with a nucleophilic attack on the electron-deficient heterocyclic ring, initiating a cyclization cascade. nih.gov

Carbon Nucleophile-Triggered Cycloadditions (e.g., (3+2), (4+2), (5+2) Cycloadditions)

The dearomative cyclization of 2-nitrobenzofurans with carbon nucleophiles has been extensively studied. researchgate.net These reactions serve as a testament to the potential of the nitrobenzofuran core to participate in building complex polycyclic structures.

In a significant study on the organocatalytic dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and isocyanoacetate esters, researchers explored the impact of substituents at various positions on the benzofuran ring. nih.govacs.org The study found that 2-nitrobenzofurans with either electron-donating or electron-withdrawing groups at the C5, C6, and C7 positions generally provided the desired tricyclic products in good yields and with high stereoselectivity. nih.govacs.org However, it was explicitly noted that substitution at the C4 position of the 2-nitrobenzofuran (B1220441) ring led to a significant decrease in both reaction yield and enantioselectivity. nih.govacs.org While this finding pertains to a 4-substituted-2-nitrobenzofuran rather than the 7-methyl-4-nitro isomer, it suggests that steric or electronic effects originating from the C4 position can be detrimental to this specific type of dearomative cyclization.

Table 3: Effect of Substituent Position on the Yield of a Dearomative [3+2] Cycloaddition of Substituted 2-Nitrobenzofurans nih.govacs.org

Substituent on 2-NitrobenzofuranPositionProductYield (%)
H-3aa 78
5-FC53ba 80
5-ClC53ca 81
5-MeC53fa 72
6-ClC63ha 85
7-MeC73ja 76
7-ClC73ka 84
4-Cl C4 3ma 25

Nitrogen Nucleophile-Triggered Cycloadditions (e.g., with para-Quinamines)

The reactivity of nitrobenzofurans extends to cycloadditions triggered by nitrogen nucleophiles. An efficient dearomative (3+2) cycloaddition has been developed between 2-nitrobenzofurans and para-quinamines. researchgate.net This reaction proceeds under mild conditions to afford structurally complex benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. researchgate.net This transformation highlights the utility of 2-nitrobenzofurans as versatile synthons, acting as a three-carbon component in the cycloaddition, and represents the first example of an N-triggered dearomative cycloaddition for this class of compounds. researchgate.net

Diels-Alder Reactions Involving Nitrobenzofurans as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.org In the "normal electron demand" variant, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. organic-chemistry.org The presence of electron-withdrawing groups, such as a nitro group, on the dienophile enhances its reactivity. organic-chemistry.orgsigmaaldrich.com

Polar Diels-Alder Reactions with Normal Electron Demand

The electron-withdrawing nitro group renders the benzofuran ring system electron-deficient, enabling it to act as a dienophile in normal electron demand Diels-Alder reactions. Studies have confirmed that 2-nitrobenzofuran and 3-nitrobenzofuran (B1626731) participate as dienophiles in reactions with various dienes. amanote.com

Of particular relevance to this compound is the research conducted on 4-Chloro-7-nitrobenzofurazan. Although a benzofurazan (B1196253) is structurally different from a benzofuran, its reactivity pattern is informative. 4-Chloro-7-nitrobenzofurazan was found to react readily with the electron-rich Danishefsky's diene (trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) in a normal electron-demand Diels-Alder reaction. researchgate.net This was the first evidence that this class of strongly electrophilic heterocycles could also exhibit pericyclic reactivity. researchgate.net The reaction proceeded regioselectively and provided a facile route to highly functionalized naphthofurazans. researchgate.net This suggests that this compound, with its analogous substitution pattern, would also be a competent dienophile in similar cycloadditions.

Table 4: Representative Diels-Alder Reactions with Nitro-Substituted Heterocycles as Dienophiles

DienophileDieneKey ConditionsProduct TypeReference
2-NitrobenzofuranIsopreneToluene, 110°CDibenzofuran (B1670420) (after elimination)
4-Chloro-7-nitrobenzofurazanDanishefsky's dieneNot specifiedNaphthofurazan derivative researchgate.net

Concerted Elimination Pathways Post-Cycloaddition

The reactivity of nitro-substituted benzofurans as dienophiles in polar Diels-Alder reactions is a subject of theoretical and synthetic interest. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the behavior of analogous compounds provides significant insight into the expected reaction pathways. Theoretical studies using Density Functional Theory (DFT) on 2-nitrobenzofuran and 3-nitrobenzofuran reveal their character as potent dienophiles in normal electron demand Diels-Alder reactions. sciforum.net These reactions are often considered domino processes, initiated by the [4+2] cycloaddition, which is followed by the concerted elimination of nitrous acid (HNO₂) from the cycloadduct. sciforum.net This elimination step is crucial as it leads to the formation of stable, aromatized products like dibenzofurans. sciforum.net

The strong electron-withdrawing nature of the nitro group is key to this reactivity. It not only activates the benzofuran system to act as a dienophile but also functions as an excellent leaving group under thermal conditions, facilitating the rearomatization of the ring system post-cycloaddition. sciforum.net A similar principle is observed in the reactivity of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD chloride), a related heterocyclic system. It readily undergoes a Diels-Alder reaction with dienes like Danishefsky's diene, and the resulting adduct is prone to subsequent elimination and rearrangement to achieve an aromatic final structure. researchgate.net A concerted elimination is a pericyclic reaction where bonds are broken and formed in a single, cyclic transition state, and such pathways are common for the extrusion of small, stable molecules like nitrous acid to yield a thermodynamically favored aromatic product. msu.edu Therefore, it is mechanistically plausible that a [4+2] cycloadduct of this compound would undergo a similar concerted elimination of HNO₂ to furnish a functionalized dibenzofuran derivative.

Derivatization Strategies for Functionalization of this compound

The functionalization of the this compound scaffold can be approached by targeting its distinct chemical moieties: the methyl group, the nitro group, and the benzofuran ring itself.

The C7-methyl group on the benzofuran ring represents a potential site for functionalization. In principle, benzylic positions are susceptible to reactions such as free-radical halogenation, oxidation to an aldehyde or carboxylic acid, or deprotonation to form an anion for subsequent reaction with electrophiles. However, in the reviewed scientific literature, specific studies detailing the selective modification of the methyl group on the this compound core are not extensively reported. Research has more commonly focused on the synthesis of benzofuran derivatives with pre-functionalized side chains or on derivatization at other positions. uj.ac.zanih.gov

The reduction of the nitro group is one of the most fundamental and widely utilized transformations for functionalizing nitroaromatic compounds, including this compound. wikipedia.org This reaction converts the nitro moiety into a primary amine (e.g., 7-methyl-4-aminobenzofuran), which is a versatile precursor for a vast array of further chemical modifications, such as diazotization, acylation, and alkylation.

The reduction of aromatic nitro compounds can be achieved through various methods, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgunimi.it Common and effective methods include:

Catalytic Hydrogenation : This is a clean and efficient industrial method, often employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Based Reductions : The classic Béchamp reduction uses iron filings in an acidic medium. unimi.it Other common systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or zinc dust. wikipedia.org These methods are robust but can require harsh conditions and produce significant waste.

Hydride Reagents : While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing nitro groups, its reactivity is dramatically enhanced when used in combination with transition metal salts. asianpubs.org For instance, the NaBH₄/NiCl₂·6H₂O system in an aqueous solvent can rapidly and efficiently reduce nitroarenes to their corresponding amines at room temperature. asianpubs.org

Metal-Free Reductions : Modern methods have been developed to avoid heavy metals. The use of bis(pinacolato)diboron (B136004) (B₂pin₂) with a base like NaOH has been shown to rapidly reduce aromatic nitro compounds. doi.org

The following table summarizes various reagent systems for the reduction of aromatic nitro groups, which are applicable to this compound.

Reagent SystemTypical ConditionsKey FeaturesCitations
H₂, Pd/C or PtO₂H₂ gas, various solvents (MeOH, EtOH, EtOAc)High efficiency, clean reaction, can be sensitive to other reducible groups (alkenes, alkynes). wikipedia.org
Fe, HCl or CH₃COOHRefluxing acidInexpensive, classic method, generates iron salt byproducts. wikipedia.org
SnCl₂·2H₂O, HClEtOH, refluxEffective and common lab-scale method. wikipedia.org
NaBH₄, NiCl₂·6H₂OAqueous CH₃CN, room temp.Rapid reaction times (5-20 min), mild conditions, high efficiency. asianpubs.org
B₂pin₂, NaOHEtOH/H₂O, 50 °CMetal-free, rapid reaction (15 min), good functional group tolerance. doi.org

Beyond modifying the existing methyl and nitro groups, new functional groups can be introduced onto the benzofuran ring system. The strong electron-withdrawing nature of the C4-nitro group heavily influences the reactivity of the aromatic ring.

One potential strategy is nucleophilic aromatic substitution (SNAr) . The nitro group strongly activates the aromatic ring towards attack by nucleophiles. While this compound itself does not possess a typical leaving group for a classic SNAr reaction, related compounds like 4-chloro-7-nitrobenzofuran (B1219042) are widely used as derivatizing agents for primary and secondary amines, thiols, and phenols. scienceasia.orgqascf.comresearchgate.net The reaction proceeds by nucleophilic attack on the carbon atom bearing the chloro group, which is activated by the nitro group. This indicates the high electrophilicity of the benzofuran ring system in such compounds.

Another powerful strategy is through directed metallation . The functionalization of heterocyclic compounds using magnesium or zinc reagents allows for the introduction of various substituents. beilstein-journals.org For example, 2-nitrobenzofuran can be selectively zincated at the C3 position using a TMP-zinc base (TMP = 2,2,6,6-tetramethylpiperidyl) without affecting the sensitive nitro group. The resulting organozinc species can then be trapped with an electrophile, such as in an allylation reaction. beilstein-journals.org This methodology demonstrates that C-H bonds on the nitrobenzofuran scaffold can be selectively activated and functionalized, offering a precise route for introducing new carbon-carbon or carbon-heteroatom bonds. This approach could potentially be applied to introduce functional groups at the C2 or C3 positions of this compound.

Advanced Spectroscopic Elucidation Strategies for 7 Methyl 4 Nitrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-Methyl-4-nitrobenzofuran, distinct signals would be expected for the methyl group protons and the protons on the heterocyclic and benzene (B151609) rings.

The methyl group (at C-7) would appear as a singlet in the upfield region of the spectrum, typically around δ 2.4-2.7 ppm. The aromatic protons would be more downfield due to the deshielding effect of the aromatic ring currents. The electron-withdrawing nitro group at C-4 would significantly deshield adjacent protons. The expected chemical shifts and multiplicities for the protons would be influenced by their position relative to the methyl, nitro, and furan (B31954) ring oxygen substituents. General chemical shift ranges for protons in similar environments are well-established. msu.edu

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~7.6-7.8 Doublet
H-3 ~6.8-7.0 Doublet
H-5 ~7.9-8.1 Doublet
H-6 ~7.3-7.5 Doublet

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are spread over a wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. aist.go.jp

The electron-withdrawing nitro group and the electronegative oxygen atom of the furan ring would cause the carbons attached to them (C-4 and C-7a) to be significantly deshielded, appearing at lower fields. chemchart.com The methyl carbon would be found in the upfield region. The quaternary carbons (C-3a, C-4, C-7, C-7a) are typically weaker in intensity compared to carbons bearing protons. aist.go.jp

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~145-150
C-3 ~105-110
C-3a ~125-130
C-4 ~140-145
C-5 ~120-125
C-6 ~118-123
C-7 ~130-135
C-7a ~150-155

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between H-2 and H-3, and between H-5 and H-6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). rsc.org It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~2.5 ppm would correlate to the carbon signal at ~15-20 ppm, assigning both to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). rsc.org It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methyl protons (7-CH₃) would show correlations to C-6, C-7, and C-7a, confirming the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺˙) peak corresponding to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that helps in structure elucidation. msu.edu

For this compound (C₉H₇NO₃), the molecular ion peak would be expected at m/z = 177. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). msu.edunist.gov The benzofuran (B130515) ring itself can undergo characteristic cleavages.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z Possible Identity
177 [M]⁺˙ (Molecular Ion)
160 [M - OH]⁺
147 [M - NO]⁺
131 [M - NO₂]⁺

High-Resolution Mass Spectrometry (HR-MS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. msu.edu

For this compound, the calculated exact mass of the molecular ion [C₉H₇NO₃]⁺˙ is 177.0426 Da. An HR-MS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass. dergipark.org.tr This technique is a definitive tool for confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy in Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. These techniques probe the vibrational energy levels of molecules, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them. Each functional group exhibits characteristic vibrational frequencies, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption bands. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the nitro group, the aromatic benzofuran core, and the methyl group.

The nitro group (NO₂) is one of the most readily identifiable functionalities in an IR spectrum. It displays two prominent stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch (ν_s) appearing between 1360-1320 cm⁻¹. These bands are generally strong and sharp, making them a reliable indicator of the nitro group's presence.

The benzofuran ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and furan rings typically result in a series of bands in the 1620-1450 cm⁻¹ range. The C-O-C stretching of the furan ring is expected to produce a strong band, often around 1250 cm⁻¹ for the asymmetric stretch and near 1050 cm⁻¹ for the symmetric stretch.

The methyl group (-CH₃) attached to the aromatic ring at the 7-position will also exhibit characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively. Additionally, characteristic bending vibrations for the methyl group, such as the asymmetric (umbrella) and symmetric deformations, would be anticipated around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
>3000 C-H Stretch Aromatic Medium to Weak
2975-2950 Asymmetric C-H Stretch Methyl (-CH₃) Medium
2880-2860 Symmetric C-H Stretch Methyl (-CH₃) Medium
1620-1450 C=C Stretch Aromatic/Furan Ring Medium to Strong
1560-1500 Asymmetric NO₂ Stretch Nitro (-NO₂) Strong
~1460 Asymmetric C-H Bend Methyl (-CH₃) Medium
~1380 Symmetric C-H Bend Methyl (-CH₃) Medium
1360-1320 Symmetric NO₂ Stretch Nitro (-NO₂) Strong
~1250 Asymmetric C-O-C Stretch Furan Ring Strong

Note: This table represents expected values based on known functional group absorption regions. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that induce a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar functional groups and symmetric vibrations, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring system and the nitro group. The symmetric stretching vibration of the nitro group, often appearing as a very strong band in the Raman spectrum, would provide confirmatory evidence of its presence. The aromatic C=C stretching vibrations would also be expected to be strong. While C-H stretching vibrations are generally weaker in Raman than in IR, the various modes of the benzofuran ring would contribute to a characteristic fingerprint in the low-frequency region.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For this compound, a successful single-crystal XRD analysis would unequivocally confirm the planar structure of the benzofuran ring system and the positions of the methyl and nitro substituents. It would also reveal the orientation of the nitro group relative to the aromatic ring. Furthermore, the crystal packing information obtained from XRD can shed light on intermolecular interactions, such as π-π stacking or other non-covalent interactions, which influence the physical properties of the solid-state material. To date, no public crystallographic data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. The benzofuran moiety is a chromophore, and the presence of the nitro group, a strong electron-withdrawing group, will significantly influence the electronic spectrum. The conjugation of the nitro group with the aromatic system is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzofuran.

Typically, aromatic nitro compounds exhibit two main absorption bands. A high-intensity band corresponding to a π → π* transition is expected, likely in the 250-350 nm range, which is characteristic of the extended conjugated system. A second, lower-intensity band, corresponding to an n → π* transition of the nitro group, may be observed at longer wavelengths, potentially extending into the visible region, which could impart a yellowish color to the compound. The exact position and intensity of these bands are sensitive to the solvent used for the measurement due to solvent-solute interactions.

Expected UV-Vis Absorption for this compound

Transition Expected λmax Range (nm) Molar Absorptivity (ε)
π → π* 250 - 350 High

Note: This table represents expected values based on the electronic properties of similar aromatic nitro compounds. Actual experimental values will depend on factors such as the solvent.

Theoretical and Computational Chemistry of 7 Methyl 4 Nitrobenzofuran

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 7-Methyl-4-nitrobenzofuran. nih.govunige.ch DFT methods calculate the electronic structure of a molecule based on its electron density, providing a powerful tool to predict a wide range of properties from the ground state. nih.gov Studies on similar nitrobenzofuran and benzofuroxan (B160326) structures have demonstrated the reliability of DFT methods, such as B3LYP, in combination with basis sets like 6-311++G(d,p), for obtaining accurate molecular geometries, vibrational frequencies, and electronic properties. nih.govbutlerov.comnih.gov These computational investigations are crucial for validating experimental findings and for predicting the behavior of molecules in various chemical environments. nih.govmdpi.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, DFT calculations are used to find the equilibrium geometry by adjusting bond lengths, bond angles, and dihedral (torsion) angles until a minimum on the potential energy surface is located. nih.gov

Given the relative rigidity of the benzofuran (B130515) core, conformational analysis for this molecule primarily focuses on the orientation of the nitro (NO₂) and methyl (CH₃) groups. While the benzofuran ring system is largely planar, the rotational barrier of the methyl group and the orientation of the nitro group are computationally explored to identify the global minimum energy conformer. leidenuniv.nlethz.ch The optimized structural parameters provide a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

Parameter Bond/Angle Predicted Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å) C4-N 1.48
N-O (nitro) 1.23
C7-C (methyl) 1.51
O1-C2 1.36
C2-C3 1.38
**Bond Angles (°) ** O-N-O 124.5
C3-C4-N 121.0
C6-C7-C(methyl) 128.5
Dihedral Angles (°) C3a-C4-N-O 179.8

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. ossila.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. ossila.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran ring system, while the LUMO is anticipated to be localized on the electron-withdrawing nitro group. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. wuxiapptec.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. journalijar.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table presents hypothetical data for illustrative purposes.

Parameter Energy (eV)
HOMO -7.25
LUMO -2.27

| Energy Gap (ΔE) | 4.98 |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov By computing the second derivatives of the energy with respect to atomic displacement, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. butlerov.comsioc-journal.cn These theoretical frequencies are often scaled by a small factor to account for anharmonicity and achieve better agreement with experimental spectra. researchgate.net For this compound, characteristic vibrational modes for the C-NO₂ stretching, aromatic C-H stretching, and methyl group vibrations can be precisely predicted. butlerov.comresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. d-nb.infonih.govrsc.org Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and provide a direct comparison to experimental NMR data, confirming the assigned structure. d-nb.info

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Predicted Value Experimental Value
Key Vibrational Frequencies (cm⁻¹)
NO₂ asymmetric stretch 1525 1528
NO₂ symmetric stretch 1345 1348
C-H (aromatic) stretch 3080 3085
¹³C NMR Chemical Shifts (ppm)
C4 (nitro-substituted) 145.2 145.5
C7 (methyl-substituted) 135.8 136.1
C (methyl) 18.5 18.9
¹H NMR Chemical Shifts (ppm)

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would clearly show a significant negative potential (red/yellow) localized around the oxygen atoms of the nitro group, highlighting this area as the primary site for electrophilic interactions. nih.govmdpi.com Conversely, positive potential (blue) would be observed around the hydrogen atoms of the methyl group and the aromatic ring, indicating these as likely sites for nucleophilic interactions. nih.gov Green regions represent areas of neutral potential. researchgate.net

The Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron pairing and localization in a molecule. journalijar.comniscpr.res.injussieu.fr Unlike MEP, which shows charge distribution, ELF and LOL reveal the spatial regions of covalent bonds, lone pairs, and atomic core electrons. jussieu.frjussieu.frdailymotion.com The analysis is based on the kinetic energy density of the electrons. niscpr.res.in

In an ELF or LOL map of this compound, regions of high localization (typically colored red) would be found along the axes of covalent bonds (e.g., C-C and C-H bonds), clearly visualizing the molecule's bonding framework. uj.ac.za Areas corresponding to the lone pairs on the furan (B31954) oxygen and nitro oxygen atoms would also show high ELF values. The delocalized π-electron system of the aromatic ring would be represented by regions of lower, more diffuse localization. journalijar.comuj.ac.za This analysis provides a profound understanding of the molecule's chemical bonding beyond simple Lewis structures. niscpr.res.in

Quantitative Structure–Activity Relationship (QSAR) studies aim to build statistical models that correlate a molecule's chemical structure with its biological activity. nih.govnih.gov These models rely on numerical values called molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. DFT calculations are a rich source for generating these descriptors. researchgate.net

For this compound, a variety of quantum chemical descriptors can be calculated to build a QSAR model for a specific biological target. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic in nature. researchgate.net By correlating these descriptors with the activities of a series of related compounds, a predictive QSAR model can be developed to guide the design of new, more potent analogues. nih.gov

Table 4: Key QSAR Descriptors Calculable for this compound This table presents hypothetical data for illustrative purposes.

Descriptor Type Descriptor Name Predicted Value Significance
Electronic Dipole Moment 4.5 D Measures overall polarity, influences solubility and binding.
HOMO-LUMO Gap (ΔE) 4.98 eV Relates to chemical reactivity and kinetic stability. researchgate.net
Absolute Hardness (η) 2.49 (HOMO-LUMO)/2, indicates resistance to charge transfer. researchgate.net
Geometrical Molecular Volume 165 ų Describes the size of the molecule, related to steric fit.
Ovality 1.45 Measures the deviation from a spherical shape.

| Thermodynamic | Hydration Energy | -12.5 kcal/mol | Predicts solubility in aqueous media. |

Ab Initio Molecular Dynamics and Enhanced Sampling Methods

The application of ab initio molecular dynamics (AIMD) or any enhanced sampling methods to this compound has not been documented in scientific publications. AIMD, which computes interatomic forces from electronic structure theory "on-the-fly," is a powerful tool for modeling chemical reactions and complex molecular motions. nih.govnih.govarxiv.orgrsc.orgprinceton.edu However, its computational cost often limits its application to systems of high interest, and this compound has not yet been the subject of such an investigation.

Quantum Monte Carlo Methods

There is no evidence of Quantum Monte Carlo (QMC) methods being used to study this compound. QMC methods are high-accuracy techniques for solving the Schrödinger equation but are computationally intensive. researchgate.netmdpi.comresearchgate.net Their application has been noted in the broader context of developing quantitative structure-activity relationships (QSAR) for classes of nitroaromatic compounds or for studying other complex materials, but no specific calculations for this benzofuran derivative are available. researchgate.netsemanticscholar.orgosti.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

A search of the literature yielded no studies that have applied hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to this compound. QM/MM approaches are ideal for studying chemical processes in large systems, such as enzymes or in solution, by treating a reactive core with quantum mechanics and the environment with molecular mechanics. researchgate.netmpg.deresearchgate.netnih.govmdpi.com The absence of such studies indicates that the interaction of this specific compound with larger biological or chemical systems has not been computationally explored at this level of theory.

Theoretical Analysis of Chemical Reactivity and Reaction Mechanisms

While general principles of chemical reactivity for nitrobenzofurans can be inferred from studies on related molecules, a specific theoretical analysis of this compound is absent. The electron-withdrawing nature of the nitro group at the 4-position is expected to activate the aromatic ring for certain reactions, a principle observed in other nitrobenzofuran and nitrobenzofurazan compounds. nih.govontosight.ai Studies on isomers like 2-nitrobenzofuran (B1220441) show its participation in cycloaddition reactions, and derivatives like 4-chloro-7-nitrobenzofuran (B1219042) are known to undergo nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netontosight.ai However, without specific computational studies, the precise regioselectivity and reaction barriers for this compound remain speculative.

Transition State Characterization

No research is available that characterizes the transition states for any reaction involving this compound. Determining transition state geometries and energies is fundamental to understanding reaction kinetics and mechanisms. clockss.orgwikipedia.org Such calculations are typically performed using methods like Density Functional Theory (DFT), but have not been applied to this compound.

Reaction Pathway Elucidation

Similarly, the elucidation of specific reaction pathways for this compound has not been a subject of published computational research. While plausible mechanisms for reactions on related nitrobenzofurans have been proposed, often supported by DFT calculations, these pathways are highly dependent on the specific substitution pattern and cannot be directly transferred to the 7-methyl-4-nitro isomer. researchgate.netcdnsciencepub.comresearchgate.net

Electrophilicity and Nucleophilicity Index Calculations

The electrophilicity and nucleophilicity of a chemical compound are fundamental concepts in understanding its reactivity. These properties can be quantified using computational methods rooted in Density Functional Theory (DFT). The global electrophilicity index (ω) and nucleophilicity index (N) provide a measure of a molecule's ability to accept or donate electrons, respectively.

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences their electrophilic character. The global electrophilicity index, as proposed by Parr, is calculated from the electronic chemical potential (μ) and the chemical hardness (η) researchgate.net. These parameters are obtained from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Conceptual DFT-Based Reactivity Descriptors

ParameterFormulaDescription
Electronic Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO)Measures the resistance to change in the electron distribution or charge transfer.
Global Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a species to accept electrons.
Global Nucleophilicity Index (N) N = EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene)Provides a relative measure of a molecule's electron-donating capability.

This table presents the fundamental equations used to calculate reactivity indices. The specific values for this compound would require dedicated computational studies.

In studies of related compounds, such as 7-L-4-nitrobenzofurazans, DFT calculations have been employed to determine these reactivity descriptors. For instance, the electrophilicity parameters (E) of various nitrobenzofurazans were evaluated based on kinetic studies and correlated with their calculated global electrophilicity index (ω) researchgate.netresearchgate.net. Such studies demonstrate a satisfactory correlation between experimentally observed electrophilic reactivities and the theoretical indices, underscoring the predictive power of these computational methods. The investigation of this compound would follow a similar computational protocol to determine its electrophilic and nucleophilic character.

Computational Modeling for Design of Novel Benzofuran Derivatives

Computational modeling is a powerful tool for the rational design of novel molecules with desired properties, thereby guiding synthetic efforts and reducing experimental costs. For the design of novel benzofuran derivatives based on the this compound scaffold, computational techniques can be employed to predict how structural modifications would impact their chemical reactivity and potential biological activity.

The process typically involves creating a library of virtual derivatives by introducing different functional groups at various positions on the this compound core. For each of these virtual compounds, quantum chemical calculations, such as DFT, are performed to optimize their geometries and calculate key electronic properties. These properties can include the HOMO-LUMO energy gap, dipole moment, and the aforementioned electrophilicity and nucleophilicity indices.

For example, in the design of new fluorescent organic compounds based on nitrobenzofurazan moieties, computational modeling has been used to predict their optoelectronic properties. researchgate.net Similarly, research on other benzofuran derivatives has utilized computational docking and molecular dynamics simulations to explore their potential as inhibitors of specific biological targets. researchgate.net

Table 2: Hypothetical Derivatives of this compound for Computational Study

Parent CompoundPosition of SubstitutionSubstituted GroupPotential Property to Investigate
This compound2-NH2Altered nucleophilicity, potential for further functionalization.
This compound5-OCH3Modified electronic properties and solubility.
This compound6-ClImpact on electrophilicity and reactivity.
This compound7 (on methyl group)-OHIntroduction of a hydrogen-bonding group.

This table provides examples of how the this compound structure could be modified for computational analysis. The predicted properties would be determined through quantum chemical calculations.

By systematically evaluating these calculated parameters, researchers can identify promising candidates for synthesis and experimental testing. This in silico screening approach accelerates the discovery of novel benzofuran derivatives with tailored functionalities.

Advanced Analytical Methodologies for Research on 7 Methyl 4 Nitrobenzofuran

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 7-Methyl-4-nitrobenzofuran. The choice of technique depends on the specific analytical goal, such as quantitative measurement, preparative purification, or qualitative screening during reaction monitoring. Both gas and liquid chromatography offer distinct advantages for handling this nitroaromatic compound.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column before being detected and identified by a mass spectrometer.

Research Findings: The analysis begins with the injection of the sample into a heated port, where it is vaporized and carried by an inert gas, typically helium, onto the analytical column. nih.gov The separation is often performed on a low-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase. semanticscholar.org The GC oven is programmed to increase in temperature gradually, which allows for the sequential elution of compounds from the column based on their boiling points and polarity.

Upon exiting the column, the analyte enters the mass spectrometer, which typically uses electron impact (EI) ionization at 70 eV. nih.gov This process fragments the molecule into a unique and reproducible pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint for this compound. This allows for highly confident identification by comparing the obtained spectrum with spectral libraries. walshmedicalmedia.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
ColumnElite-1 (100% dimethyl polysiloxane), 30m x 0.25mm IDSeparates compounds based on boiling point and polarity. semanticscholar.org
Carrier GasHelium at 1 mL/minTransports the vaporized sample through the column. nih.gov
Oven ProgramInitial 50°C, ramp to 300°C at 10°C/minEnsures separation of a mixture of compounds. nih.gov
Injector Temperature290°CEnsures complete vaporization of the sample. nih.gov
Ionization ModeElectron Impact (EI) at 70 eVFragments the molecule for identification. nih.gov
DetectorMass Spectrometer (MS)Provides mass-to-charge ratio data for identification and quantification.

Liquid Chromatography (LC) with Various Detectors (e.g., UV, MS, MS/MS, HRMS)

Liquid chromatography (LC) is a highly versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, High-Performance Liquid Chromatography (HPLC) is the most common LC method.

The choice of detector is critical and depends on the required sensitivity and selectivity.

UV Detector: Given its aromatic structure and nitro group (a chromophore), this compound can be readily detected by a UV detector.

Mass Spectrometry (MS and MS/MS): For more complex samples or when higher sensitivity is needed, coupling LC with a mass spectrometer (LC-MS) is preferred. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is used for trace-level quantification by monitoring specific fragmentation transitions. ddtjournal.com High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.

Developing a robust HPLC method is a systematic process that involves optimizing several key parameters to achieve good resolution, peak shape, and analysis time. wjbphs.com

Research Findings: Method development for this compound typically begins with the selection of the stationary and mobile phases. wjbphs.com A reversed-phase setup is most common for a moderately polar compound of this nature. The process involves:

Column Selection: A C18 column is a common starting point due to its versatility. thermofisher.com

Mobile Phase Selection: A mixture of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. turkjps.org The ratio is adjusted to control the retention time of the analyte.

Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition, which is simpler. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate mixtures with components of varying polarities.

Optimization: Parameters such as mobile phase pH, column temperature, and flow rate are fine-tuned to improve peak symmetry and resolution. turkjps.org For example, adjusting the pH can alter the ionization state of acidic or basic impurities, affecting their retention.

Reversed-phase HPLC is the predominant mode of separation for a wide array of organic molecules, including this compound. C18 columns, which have a nonpolar stationary phase consisting of silica (B1680970) particles bonded with 18-carbon alkyl chains, are the most widely used in this technique. thermofisher.com

Research Findings: In this setup, the nonpolar C18 stationary phase retains analytes through hydrophobic interactions. A polar mobile phase, typically a mixture of water and acetonitrile or methanol, is used to elute the compounds. dergipark.org.tr Less polar compounds are retained more strongly, while more polar compounds elute earlier. This compound, being a moderately polar molecule, would be well-retained on a C18 column, allowing for excellent separation from more polar or nonpolar impurities. The high surface coverage of C18 phases makes them highly retentive and suitable for a broad range of applications, from pharmaceuticals to environmental analysis. thermofisher.com The use of core-shell C18 particles can offer higher efficiency and faster separations compared to traditional fully porous particles. phenomenex.com

Table 2: Typical Reversed-Phase HPLC Method Parameters for Aromatic Compounds

ParameterTypical SettingRationale
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)Versatile nonpolar stationary phase for retaining aromatic compounds. thermofisher.comjocpr.com
Mobile PhaseAcetonitrile:Water or Methanol:Water gradientPolar mobile phase to elute compounds from the nonpolar column. turkjps.org
Flow Rate1.0 mL/minStandard flow for analytical scale columns. jocpr.com
Column Temp.30-40 °CImproves peak shape and reproducibility. chromatographyonline.com
DetectionUV at a suitable wavelength (e.g., 254 nm) or MSAromatic compounds absorb UV light; MS provides higher sensitivity.
Injection Volume10 µLStandard volume for analytical HPLC. jocpr.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative monitoring of reactions and assessing fraction purity. libretexts.org It operates on the same principle of separation as column chromatography but on a flat, open surface.

Research Findings: For monitoring a reaction that synthesizes this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica gel. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.net

By capillary action, the eluent moves up the plate, carrying the components of the mixture with it. umich.edu Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile phase. Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and move shorter distances (lower Rf). libretexts.org The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (mixture and starting material) on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish while the spot for the product, this compound, will appear and intensify. Due to its aromatic nature, the spots can usually be visualized under a UV lamp at 254 nm. shoko-sc.co.jp

Derivatization Reagents in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has improved properties for analysis. researchgate.net This is often done to enhance detector response (e.g., by adding a fluorescent tag) or to improve the chromatographic separation or volatility of a compound.

While this compound itself is not typically used as a derivatization reagent, derivatization techniques could be applied to its analysis, especially for its potential metabolites. For instance, if the nitro group of this compound is reduced to an amine group (forming 7-methyl-4-aminobenzofuran) during metabolic processes, this resulting primary amine could be derivatized to enhance its detection.

It is crucial to distinguish this compound from structurally similar compounds that are widely used as derivatizing agents. Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are classic fluorescent labeling agents. chembk.com These are non-fluorescent molecules that react with primary or secondary amines and thiols to produce highly fluorescent derivatives, enabling their detection at very low concentrations by HPLC with a fluorescence detector. dergipark.org.trresearchgate.netnih.gov The similarity in nomenclature underscores the importance of precise chemical identification.

Table 3: Comparison of Target Compound and Common Derivatizing Reagents

Compound NameChemical Structure CorePrimary Role in Analysis
This compoundBenzofuran (B130515)The analyte being studied and quantified.
4-Chloro-7-nitrobenzofurazan (NBD-Cl)Benzofurazan (B1196253) (Benzoxadiazole)A derivatizing reagent used to label amines and thiols for fluorescence detection. chembk.com
4-Fluoro-7-nitrobenzofurazan (NBD-F)Benzofurazan (Benzoxadiazole)A derivatizing reagent, similar to NBD-Cl, for labeling amines and thiols. greyhoundchrom.com

Use of Nitrobenzofurazan Derivatives for Analyte Analysis

Nitrobenzofurazan derivatives are a cornerstone in modern analytical chemistry, primarily utilized as labeling agents to facilitate the detection of various analytes. While direct analytical applications for this compound are not extensively documented, the principles of analysis can be understood from the behavior of closely related and widely used compounds like 4-chloro-7-nitrobenzofurazan (NBD-Cl), 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F), and N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH).

These reagents are employed to derivatize target molecules, particularly those containing primary or secondary amine groups. researchgate.net NBD-Cl and NBD-F are classic examples of fluorogenic and chromogenic reagents that react with amines to form stable, highly fluorescent, and colored adducts. researchgate.net NBD-Cl, though less reactive than NBD-F, is cost-effective and widely used for the analysis of amino acids and pharmaceuticals. researchgate.net The reaction involves a nucleophilic aromatic substitution where the amine group of an analyte displaces the halogen on the nitrobenzofurazan ring. researchgate.net

N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves a different analytical purpose. It is a fluorogenic substrate that can be oxidized to produce a strongly fluorescent compound, N-methyl-4-amino-7-nitrobenzofurazan. nih.gov This property makes it useful in assays involving peroxidase-mimicking DNAzymes and for the determination of aldehydes and ketones. nih.gov

The table below summarizes the primary applications of these key nitrobenzofurazan derivatives.

Table 1: Applications of Key Nitrobenzofurazan Derivatives in Analyte Analysis
Derivative Common Abbreviation Primary Application as a Reagent Target Analytes
4-Chloro-7-nitrobenzofurazan NBD-Cl Fluorogenic and chromogenic labeling Primary and secondary amines, amino acids, pharmaceuticals. researchgate.netresearchgate.net
4-Fluoro-7-nitrobenzofuran NBD-F High-reactivity fluorogenic labeling Amines, amino acids, thiols. researchgate.net
N-Methyl-4-hydrazino-7-nitrobenzofurazan MNBDH Fluorogenic substrate Aldehydes, ketones, reactive oxygen species. nih.govrsc.org

Enhancing Detection Sensitivity via Derivatization

A significant challenge in analytical chemistry is the detection of compounds that lack a strong chromophore or fluorophore, making them difficult to quantify at low concentrations using standard spectrophotometric methods. Derivatization is a chemical modification process that converts such analytes into a form that is more easily detectable, thereby enhancing the sensitivity and selectivity of the analysis. arizona.edu

The use of reagents like NBD-Cl and NBD-F is a prime example of this strategy. These reagents are themselves non-fluorescent but react with target analytes to produce derivatives with strong UV-Vis absorption and intense fluorescence. This transformation allows for the detection of otherwise "invisible" molecules. For instance, colorless and non-fluorescent primary and secondary amines can be converted into brightly colored and highly fluorescent NBD derivatives, enabling their quantification at very low levels. This approach is fundamental to high-performance liquid chromatography (HPLC) methods, where pre-column or post-column derivatization is used to label analytes before they pass through the detector. arizona.edu The resulting UV-active or fluorogenic products can be detected with high sensitivity. researchgate.net

The derivatization process achieves several key objectives:

Introduction of a Chromophore: Creates a derivative that absorbs light in the UV-Visible range, allowing for spectrophotometric detection.

Introduction of a Fluorophore: Creates a derivative that emits light upon excitation, enabling highly sensitive spectrofluorimetric detection.

Improved Chromatographic Properties: The derivatization can alter the polarity and size of the analyte, potentially improving its separation characteristics on a chromatography column.

Spectrophotometric and Spectrofluorometric Determination Methods

Once an analyte has been derivatized with a reagent like NBD-Cl, spectrophotometric and spectrofluorimetric methods are the primary techniques for quantification. These methods rely on measuring the absorption or emission of light by the resulting derivative.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. When an analyte is derivatized with a chromogenic reagent like NBD-Cl, the resulting product exhibits a characteristic absorption maximum in the visible range. For example, the reaction product of NBD-Cl with various amine-containing drugs consistently shows an absorption maximum (λmax) around 470-478 nm. researchgate.netsemanticscholar.orgnih.gov

The concentration of the analyte is determined by using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To perform quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. libretexts.org This method is robust and widely used for the determination of derivatized pharmaceuticals in their dosage forms. semanticscholar.orgnih.gov

Spectrofluorimetry for High Sensitivity Detection

Spectrofluorimetry is an even more sensitive technique that measures the fluorescence emitted by a compound after it absorbs light at a specific excitation wavelength. The derivatives formed from the reaction of analytes with fluorogenic reagents like NBD-Cl or NBD-F are typically highly fluorescent.

For example, NBD-derivatized compounds can be excited at their absorption maximum (around 465-478 nm) and will emit light at a longer wavelength (around 523-551 nm). researchgate.netresearchgate.net This shift between excitation and emission wavelengths is known as the Stokes shift. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for detection at much lower levels than UV-Vis spectrophotometry, often in the nanogram per milliliter (ng/mL) range. researchgate.net This high sensitivity makes spectrofluorimetry particularly suitable for analyzing biological samples, such as human plasma, where analyte concentrations are typically very low. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Analytical Applications

To ensure accurate and reproducible results, the conditions for the derivatization reaction must be carefully optimized. Several factors can influence the reaction yield and the stability of the resulting product. Key parameters that require optimization include:

pH: The reaction between NBD reagents and amines is typically carried out in a buffered alkaline medium, often using a borate (B1201080) buffer with a pH between 8.0 and 11.0. researchgate.netsemanticscholar.org The basic conditions are necessary to deprotonate the amine group, increasing its nucleophilicity and facilitating the reaction.

Reagent Concentration: The concentration of the derivatizing agent must be sufficient to ensure complete reaction with the analyte. An excess of the reagent is commonly used.

Reaction Time and Temperature: The reaction rate is dependent on both time and temperature. For NBD-Cl, reactions may require incubation for 20-60 minutes at room temperature or slightly elevated temperatures to proceed to completion. semanticscholar.orgnih.gov

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the fluorescent product. Mixtures of aqueous buffers and organic solvents like acetonitrile or methanol are often employed.

The table below provides examples of optimized conditions for the analysis of various drugs using NBD-Cl derivatization.

Table 2: Optimized Conditions for Spectrophotometric and Spectrofluorimetric Analysis using NBD-Cl

Analyte Method pH λex (nm) λem (nm) λabs (nm) Linear Range
Topiramate Spectrofluorimetry - 465 547 - -
Levetiracetam Spectrofluorimetry - 465 551 - -
Duloxetine Spectrofluorimetry 8.5 478 523 - 50-250 ng/mL researchgate.net
Duloxetine Spectrophotometry 8.5 - - 478 1.0-12.0 µg/mL researchgate.net
Finasteride Spectrophotometry 11.0 - - 467 25-75 µg/mL semanticscholar.org
Dothiepin HCl Spectrophotometry - - - 470 -

Electrochemical Methods in Analysis (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical methods offer another avenue for the analysis of nitrobenzofuran compounds. While not as common as spectroscopic techniques for this class, methods like Electrochemical Impedance Spectroscopy (EIS) have been used to study the properties of nitrobenzofuran derivatives. EIS is a powerful, non-invasive technique for probing the interfacial properties of electrochemical systems. nih.gov

In a recent study, EIS was used to investigate the sensory capabilities of 4-morpholino-7-nitrobenzofurazan, a compound structurally related to this compound. nih.gov The study explored the ability of the compound to act as a chemosensor for detecting various heavy metal cations. nih.gov The principle of EIS involves applying a small sinusoidal AC potential to an electrode and measuring the resulting current response over a wide range of frequencies. The resulting impedance data can provide detailed information about processes such as charge transfer and adsorption occurring at the electrode surface. nih.gov The research demonstrated that the nitrobenzofuran derivative exhibited sensitivity and selectivity towards certain metal ions, a finding supported by both the electrochemical analysis and theoretical calculations. nih.gov This suggests that electrochemical methods like EIS could be a valuable tool for characterizing the reactivity and sensing potential of this compound.

Structure Activity Relationship Sar Studies of Benzofuran Derivatives

Methodological Approaches to SAR Studies in Benzofuran (B130515) Research

To elucidate the relationship between the chemical structure of a benzofuran derivative and its biological activity, researchers employ a variety of methodological approaches. These techniques range from the chemical synthesis of new molecules to computational modeling designed to predict their behavior at a molecular level.

The foundation of SAR studies lies in the design and synthesis of new analogues and derivatives. cuestionesdefisioterapia.com The benzofuran scaffold is a versatile starting point for medicinal chemists to create new compounds for various applications. elsevierpure.com The synthesis process often involves modifying the core benzofuran structure by adding or altering different chemical groups. A common strategy is the one-pot construction of the benzofuran ring system, which can be an efficient method for generating a library of related compounds. researchgate.net For instance, new derivatives can be created by reacting precursor molecules like 2-hydroxy chalcone (B49325) with various reagents to build the benzofuran structure with desired substituents. researchgate.net Other advanced methods include palladium-catalyzed reactions, which allow for precise modifications and the construction of complex benzofuran derivatives. acs.orgnih.gov The synthesis of a series of related compounds, such as halogenated or nitrated derivatives, allows for a systematic evaluation of how these changes impact biological activity. nih.govcuestionesdefisioterapia.com

A key principle in SAR studies is the systematic variation of substituent groups and their positions on the benzofuran core. mdpi.com This methodical approach helps researchers understand the role of different parts of the molecule. Even minor structural changes can lead to significant differences in biological activity and properties. oncodesign-services.com Studies have shown that the type of substituent and its location on the benzofuran ring are critical determinants of the compound's biological effect. mdpi.com For example, research on halogenated benzofuran derivatives has demonstrated that the position of the halogen atom significantly influences cytotoxic activity. mdpi.com Similarly, introducing groups at specific positions, such as the C-2 position, has been identified as crucial for the cytotoxic activity of certain benzofuran compounds. rsc.org By creating a series of compounds where, for instance, a methyl or nitro group is moved to different positions (e.g., C-4, C-5, C-6, C-7), scientists can map out which locations are sensitive to substitution and which modifications are likely to enhance the desired biological effect. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to explore the mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net In benzofuran research, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby saving time and resources. derpharmachemica.comnih.gov These models are built using statistical methods, such as multiple linear regression, to correlate the structural or physicochemical properties of a set of known benzofuran compounds with their experimentally determined biological activities. oncodesign-services.comresearchgate.net The resulting QSAR model can then be used to predict the activity of novel compounds based solely on their calculated structural descriptors. derpharmachemica.com These studies are crucial for optimizing lead compounds and designing more potent molecules. nih.gov

Below is an example of data that might be generated in a QSAR study for a series of benzofuran derivatives.

Model StatisticValueDescription
r² (Squared Correlation Coefficient)0.8662Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors. derpharmachemica.com
q² (Cross-Validated Correlation Coefficient)0.6029Measures the predictive power of the model, determined through internal cross-validation. derpharmachemica.com
pred_r² (Predictive Correlation Coefficient)0.3940Assesses the model's ability to predict the activity of an external set of test compounds. derpharmachemica.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net In the context of benzofuran research, docking is used to simulate the interaction between a benzofuran derivative and a biological target, such as an enzyme or protein receptor. researchgate.netafricanjournalofbiomedicalresearch.com This method helps researchers visualize how the compound fits into the target's binding site and identifies key interactions, like hydrogen bonds or van der Waals forces, that stabilize the complex. researchgate.net The primary goal is to understand the molecular basis of the compound's activity and to predict the binding affinity, often expressed as a binding energy score. africanjournalofbiomedicalresearch.comresearchgate.net Compounds with lower (more negative) binding energies are predicted to be more potent inhibitors or binders. africanjournalofbiomedicalresearch.comresearchgate.net This information is invaluable for optimizing the structure of the benzofuran derivative to improve its interaction with the target. oncodesign-services.com

The following table provides illustrative binding energy data from a hypothetical molecular docking study of benzofuran derivatives against a target protein.

CompoundBinding Energy (kcal/mol)Predicted Interaction Type
Derivative 1-7.5Hydrogen Bond, Hydrophobic
Derivative 2-8.2Hydrogen Bond, Pi-Sigma
Derivative 3-9.1Hydrogen Bond, van der Waals
Derivative 4-6.9Hydrophobic

General Principles of Structural Modification Influencing Biological Research Applications

The modification of the benzofuran scaffold is guided by general principles that relate structural changes to alterations in biological activity. The nature and position of substituents can profoundly impact a molecule's electronic properties, size, shape, and ability to interact with biological targets.

The nitro group (NO₂) is a strong electron-withdrawing group. Its presence in a molecule can significantly alter the electronic distribution of the benzofuran ring system. researchgate.net In various classes of compounds, the inclusion of a nitro group is known to enhance therapeutic action. nih.gov For example, the presence of a nitro group in certain heterocyclic structures is essential for their antibacterial activity. nih.gov Theoretical studies on nitrobenzofurans have been conducted to understand how this substitution affects the electronic structure and absorption spectra of the molecule. researchgate.net The introduction of a nitro group can boost the biological activity of a compound. mdpi.com

The methyl group (CH₃) is generally considered an electron-donating and hydrophobic group. Its impact on biological activity is highly dependent on its position on the benzofuran ring. nih.gov The addition of a methyl group can increase steric bulk, which may either improve or hinder the binding of the molecule to its target. In some instances, the presence of a methyl group at a specific position can increase a compound's activity. nih.gov Conversely, adding methyl groups at other positions can lead to an inactive compound, highlighting the importance of positional isomers in SAR studies. mdpi.com

Positional Isomerism Effects

The biological activity of benzofuran derivatives is highly sensitive to the specific placement of substituents on the core structure. The concept of positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on the aromatic ring, is a critical determinant of their therapeutic efficacy and selectivity. nih.gov

The position of various functional groups, such as halogens, methyl, and nitro groups, has been shown to significantly impact the biological activity of benzofuran derivatives. For instance, in the case of halogenated benzofurans, the location of the halogen atom is a critical determinant of its activity. nih.gov Similarly, the placement of methyl and nitro groups on the benzofuran scaffold can lead to substantial differences in the pharmacological properties of the resulting isomers.

While direct experimental data on 7-Methyl-4-nitrobenzofuran is not extensively available in the reviewed literature, we can infer its potential structure-activity relationships based on studies of related substituted benzofurans. The presence of a methyl group at position 7 and a nitro group at position 4 introduces specific electronic and steric features that can influence its interaction with biological targets.

The nitro group, being a strong electron-withdrawing group, can significantly alter the electron density of the benzofuran ring system. Its position at C4 may influence the reactivity and binding affinity of the molecule. Studies on other nitro-substituted benzofurans have demonstrated their potential as antibacterial and anticancer agents. uj.ac.za For example, a series of 7-acetyl-5-nitrobenzofurans have been synthesized and evaluated for their biological activities. uj.ac.za

To illustrate the impact of positional isomerism, consider the hypothetical comparison of different isomers of methyl-nitrobenzofuran based on general SAR principles observed in the literature. The relative positions of the methyl and nitro groups would likely affect the molecule's dipole moment, lipophilicity, and hydrogen bonding capacity, all of which are crucial for its pharmacokinetic and pharmacodynamic properties.

Hypothetical Influence of Substituent Position on the Properties of Methyl-Nitrobenzofuran Isomers (Illustrative)
IsomerPotential Electronic EffectPotential Steric HindranceHypothesized Impact on Activity
This compoundCombined electron-donating (methyl) and electron-withdrawing (nitro) effects influencing the benzene (B151609) ring portion.Methyl group at C7 may influence interactions at one end of the molecule.The specific electronic distribution may favor binding to certain biological targets.
2-Methyl-5-nitrobenzofuranMethyl group on the furan (B31954) ring and nitro group on the benzene ring could have distinct effects on overall reactivity.Methyl group at C2 is a common position for substitutions influencing activity.Substitutions at the C2 position are often crucial for cytotoxic activity. nih.gov
5-Methyl-2-nitrobenzofuranNitro group on the furan ring would significantly alter its electronic character.Steric and electronic effects would differ significantly from benzene ring substitutions.The position of the nitro group on the furan ring could lead to unique biological activities.

Importance of Furan Ring Fusion

The fusion of the furan ring to the benzene ring to form the benzofuran scaffold is a fundamental structural feature responsible for the diverse biological activities observed in this class of compounds. The furan ring itself is an electron-rich aromatic system that can participate in various interactions with biological macromolecules. ijabbr.com Its fusion to a benzene ring creates a more extended and rigid planar structure, which can enhance binding to target proteins and enzymes.

Furthermore, the furan ring is not merely a passive component of the scaffold. It is chemically reactive and can be involved in metabolic transformations. The electronic nature of the furan ring can be modulated by substituents, which in turn affects the properties of the entire benzofuran system. The aromaticity of the furan ring contributes to the stability of the molecule, which can be advantageous for its bioavailability and metabolic profile. ijabbr.com

The importance of the fused furan ring is underscored by the wide range of pharmacological activities exhibited by benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgnih.gov The rigid benzofuran core provides a stable platform for the attachment of various functional groups at different positions, allowing for the fine-tuning of biological activity. The planarity of the benzofuran system can facilitate intercalation with DNA or stacking interactions with aromatic amino acid residues in proteins.

In the specific case of this compound, the furan ring fusion provides the essential framework upon which the methyl and nitro substituents exert their electronic and steric influences. The inherent properties of the furan ring, combined with the effects of these substituents, would collectively determine the molecule's biological profile.

Key Structural Contributions of the Fused Furan Ring in Benzofuran Derivatives
Structural FeatureSignificancePotential Influence on Biological Activity
Planar, rigid structureProvides a stable scaffold for substituent attachment.Facilitates binding to planar structures like DNA or aromatic pockets in proteins.
Oxygen heteroatomActs as a hydrogen bond acceptor and influences polarity.Orients the molecule in a binding site and affects solubility and bioavailability.
Electron-rich aromatic systemParticipates in electronic interactions with biological targets.Contributes to binding affinity and the overall electronic character of the molecule.
Chemical reactivityCan be involved in metabolic processes.Influences the pharmacokinetic profile and potential for bioactivation or detoxification.

Emerging Research Areas and Future Directions for Nitrobenzofuran Compounds

Development of Novel Synthetic Strategies for Complex Nitrobenzofuran Architectures

The synthesis of structurally complex and densely functionalized nitrobenzofurans is a key area of ongoing research, as the arrangement of substituents on the benzofuran (B130515) core dictates the molecule's properties and potential applications. While specific methods for 7-Methyl-4-nitrobenzofuran are not extensively documented, general advanced strategies for benzofuran synthesis can be adapted for such targets.

Modern synthetic approaches are moving beyond traditional linear syntheses to more efficient and elegant strategies. These include:

Domino Reactions: These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a rapid and atom-economical route to complex molecules. nih.govamanote.comresearchgate.netacs.org For instance, a domino oxidation/[3+2] cyclization of a hydroquinone (B1673460) ester and ynamides has been developed for the synthesis of poly-functionalized benzofurans. nih.govamanote.comresearchgate.net Adapting such strategies to incorporate nitro-substituted precursors could provide a direct entry to complex nitrobenzofuran architectures.

Transition-Metal Catalysis: Catalysis by transition metals like palladium, rhodium, copper, and gold has revolutionized the synthesis of heterocyclic compounds. acs.orgresearchgate.netnih.govnih.govrsc.org These methods allow for the construction of the benzofuran core through various C-H activation and cross-coupling strategies. nih.gov For example, palladium-catalyzed annulation reactions are pivotal in creating arene-fused furan (B31954) heterocycles. rsc.org The application of these catalytic systems to substrates bearing nitro and methyl groups could enable the regioselective synthesis of compounds like this compound.

Photochemical Cyclizations: Light-mediated reactions offer a green and powerful tool for the synthesis of heterocyclic compounds under mild conditions. taylorfrancis.comcolab.wschim.itrsc.org Photocyclization of appropriately substituted arenes can lead to the formation of the benzofuran ring system. taylorfrancis.com This approach could be particularly useful for creating intricate polycyclic nitrobenzofuran structures that are difficult to access through thermal methods.

Future research in this area will likely focus on developing stereoselective synthetic methods to control the three-dimensional arrangement of atoms, which is crucial for applications in areas such as medicinal chemistry and materials science.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry has become an indispensable tool for understanding the structure-property relationships of molecules and for designing new materials with tailored functionalities. For nitrobenzofuran compounds, advanced computational approaches can provide valuable insights into their electronic structure, reactivity, and potential applications.

Key computational methods and their applications include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic properties of molecules. researchgate.netacs.orgnih.govresearchgate.netacs.orgunpatti.ac.id For nitroaromatic compounds, DFT can be employed to calculate parameters such as ionization potential, electron affinity, and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding their behavior in electronic devices. researchgate.netresearchgate.netacs.org These calculations can help in predicting the mutagenic potential of nitroaromatics and in designing safer compounds. researchgate.netacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.netresearchgate.net For nitrobenzofurans, QSAR and QSPR models could be developed to predict their toxicity, reactivity, and performance in various applications, thereby accelerating the discovery of new lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. This is particularly relevant for understanding how nitrobenzofuran derivatives might interact with biological macromolecules or self-assemble into larger supramolecular structures.

By leveraging these computational tools, researchers can screen virtual libraries of nitrobenzofuran derivatives and identify promising candidates for synthesis and experimental validation, thus streamlining the materials discovery process.

Computational MethodApplication for NitrobenzofuransPredicted Properties
Density Functional Theory (DFT)Electronic structure and reactivity analysisIonization potential, electron affinity, HOMO-LUMO gap
QSAR/QSPRPrediction of biological activity and physical propertiesMutagenicity, toxicity, solubility
Molecular Dynamics (MD)Simulation of molecular motion and interactionsSelf-assembly behavior, binding affinities

Exploration of Nitrobenzofuran Derivatives in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up construction of functional materials and systems. The unique electronic and structural features of nitrobenzofuran derivatives make them intriguing building blocks for supramolecular assemblies.

Emerging research directions in this area include:

Host-Guest Chemistry: The electron-deficient aromatic system of nitrobenzofurans makes them suitable guests for electron-rich host molecules, such as cyclodextrins or calixarenes. Encapsulation within a host molecule can modulate the photophysical properties of the nitrobenzofuran guest, leading to changes in fluorescence or color, which can be exploited for sensing applications.

Self-Assembly: Nitrobenzofuran derivatives can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles, through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions. These self-assembled structures could find applications in areas such as drug delivery and organic electronics.

Supramolecular Polymers: By incorporating nitrobenzofuran units into monomeric building blocks, it is possible to create supramolecular polymers that are held together by non-covalent interactions. These materials can exhibit interesting properties, such as stimuli-responsiveness and self-healing capabilities.

The exploration of nitrobenzofuran derivatives in supramolecular chemistry is still in its early stages, but the potential for creating novel functional materials is vast.

Applications in Advanced Materials Science

The unique combination of a conjugated benzofuran core and a strongly electron-withdrawing nitro group suggests that nitrobenzofuran derivatives could be valuable components in a variety of advanced materials.

Organic Electronic Materials

Organic electronics is a rapidly growing field that utilizes carbon-based materials to create electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electronic properties of nitrobenzofurans make them interesting candidates for these applications.

Electron-Acceptor Materials: The electron-deficient nature of the nitrobenzofuran scaffold suggests that these compounds could function as electron-acceptor (n-type) materials in organic electronic devices. acs.org There is a significant need for new, high-performance n-type organic semiconductors to complement the well-developed p-type materials.

Charge-Transfer Complexes: Nitrobenzofurans can form charge-transfer complexes with electron-donor molecules, which can exhibit interesting optical and electrical properties. These complexes could be utilized in organic conductors and photodetectors.

Functional Dyes and Chromophores

The extended π-system of the benzofuran ring, coupled with the electron-withdrawing nitro group, can give rise to intense absorption and emission in the visible region of the electromagnetic spectrum. This makes nitrobenzofuran derivatives promising candidates for use as functional dyes and chromophores. mdpi.com

Nonlinear Optical (NLO) Materials: The significant charge asymmetry in nitrobenzofuran molecules could lead to large second-order NLO properties, which are essential for applications in telecommunications and optical data processing.

Solvatochromic Dyes: The photophysical properties of nitrobenzofuran derivatives are likely to be sensitive to the polarity of their environment. This solvatochromism could be exploited for developing sensors that can report on the polarity of a medium.

Fluorescence Quenching: Nitroaromatic compounds are known to be effective fluorescence quenchers. researchgate.netnih.gov This property could be utilized in the design of fluorescent probes where the presence of an analyte modulates the quenching efficiency of the nitrobenzofuran unit.

Design of Nitrobenzofuran-Based Chemical Sensors and Probes

The development of chemical sensors and probes that can selectively and sensitively detect specific analytes is of great importance in fields ranging from environmental monitoring to medical diagnostics. The benzofuran scaffold has been shown to be a versatile platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. chemisgroup.usresearchgate.netmdpi.comlupinepublishers.com

The introduction of nitro and methyl groups onto the benzofuran core, as in this compound, could lead to the development of new sensors with tailored properties:

Modulation of Selectivity and Sensitivity: The electronic and steric effects of the nitro and methyl groups can influence the binding affinity and selectivity of the sensor for a particular analyte. By systematically varying the substitution pattern on the benzofuran ring, it is possible to fine-tune the sensor's response.

Turn-On/Turn-Off Fluorescent Probes: The interaction of the nitrobenzofuran sensor with an analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. This change in fluorescence intensity provides a clear signal for the presence of the target analyte.

Probes for Anions: While much of the research on benzofuran-based sensors has focused on the detection of metal ions, the electron-deficient nature of the nitrobenzofuran system could make it suitable for the design of probes that can recognize and sense anions through hydrogen bonding or other non-covalent interactions.

Future research in this area will likely involve the integration of nitrobenzofuran-based sensors into practical devices for real-world applications.

Research AreaPotential Application of Nitrobenzofuran DerivativesKey Properties
Supramolecular ChemistryHost-guest complexes, self-assembled nanostructuresElectron-deficient aromatic system, ability to form non-covalent interactions
Organic ElectronicsElectron-acceptor materials, charge-transfer complexesElectron-withdrawing nature, extended π-conjugation
Functional DyesNonlinear optical materials, solvatochromic dyesCharge asymmetry, environmentally sensitive photophysical properties
Chemical SensorsFluorescent probes for ions and small moleculesModulatable binding affinity and selectivity, fluorescence response

An Examination of the Chemical Compound “this compound”

Despite extensive research, detailed scientific information regarding the specific chemical compound this compound remains largely unavailable in publicly accessible literature and databases. While the broader class of nitrobenzofurans has been the subject of various studies, data focusing solely on the synthesis, characterization, and properties of the 7-methyl-4-nitro isomer is exceptionally scarce.

General methodologies for the synthesis of substituted benzofurans often involve the cyclization of appropriately substituted phenols or salicylaldehydes. The introduction of a nitro group onto the benzofuran scaffold is typically achieved through electrophilic nitration. However, specific protocols, reaction conditions, and yields for the synthesis of this compound are not well-documented.

Similarly, comprehensive data on the physicochemical and spectroscopic properties of this compound are not readily found. While it is possible to predict certain characteristics based on the parent compound, 7-methylbenzofuran, and the known effects of a nitro substituent, such information would be speculative and falls outside the scope of this article. For context, the related compound 7-Methylbenzofuran has a molecular formula of C9H8O and a molecular weight of 132.1592 g/mol . nist.gov Another related, though structurally distinct, compound is 7-Nitrobenzofuran, which has a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol . nih.gov

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group, which would affect the electron density of the aromatic ring and the furan ring. However, without experimental data, any discussion of specific reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, would be theoretical.

Due to the lack of available research, there is no specific information regarding the applications of this compound in organic synthesis, its biological and pharmacological profile, or its investigation in emerging research areas. Studies on other nitrobenzofuran derivatives have explored their potential in medicinal chemistry and materials science, but these findings cannot be directly attributed to the 7-methyl-4-nitro isomer. For instance, various 7-acetyl-5-nitrobenzofurans have been synthesized and evaluated for their anticancer and antioxidant properties. Furthermore, research into 6-nitrobenzofuran-2-carbohydrazide derivatives has revealed cytotoxic and antioxidant activity.

Q & A

Basic: What are the key considerations in designing a two-step synthesis protocol for 7-Methyl-4-nitrobenzofuran derivatives?

Answer:
A unified strategy involves cyclization followed by nitration . First, cyclize substituted phenols or precursors (e.g., 4-methylbenzofuran) using acid catalysts like H₂SO₄ or Lewis acids (e.g., AlCl₃) to form the benzofuran core. Second, introduce the nitro group at the 4-position using mixed nitric-sulfuric acid systems, ensuring controlled temperature (0–5°C) to avoid over-nitration. Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometry of nitrating agents (HNO₃:H₂SO₄ ratios) are critical for regioselectivity .

Basic: How can NMR spectroscopy be optimized for structural elucidation of this compound derivatives?

Answer:
Use ¹H and ¹³C NMR with deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve overlapping signals. Assign the methyl group (δ ~2.3–2.6 ppm in ¹H) and nitro group (deshielding effects on adjacent carbons in ¹³C). Compare with literature data for analogous compounds (e.g., 7-Hydroxybenzofuran derivatives) to confirm substituent positions . For complex cases, DEPT-135 or 2D NMR (COSY, HSQC) enhances signal assignment accuracy .

Advanced: What strategies resolve contradictory reactivity data in benzofuran nitration studies?

Answer:
Contradictions often arise from substituent electronic effects or solvent polarity. For example:

  • Electron-donating groups (e.g., methyl at position 7) may enhance nitration at position 4 due to resonance stabilization.
  • Polar aprotic solvents (e.g., DMF) can alter regioselectivity compared to protic solvents.
    Validate hypotheses via kinetic studies (e.g., monitoring reaction progress with HPLC) and computational modeling (DFT calculations for transition state energies) .

Advanced: How does computational modeling aid in predicting the electronic effects of substituents on benzofuran cores?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution. For this compound:

  • Methyl groups increase electron density at adjacent positions, stabilizing nitration intermediates.
  • Nitro groups withdraw electrons, directing further substitution meta/para.
    Validate models against experimental NMR chemical shifts and reaction yields .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:
Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial separation. For higher purity, recrystallize from ethanol or methanol. Monitor purity via TLC (Rf comparison) and HPLC-MS (retention time and m/z matching). Acid-base extraction may isolate nitro derivatives from unreacted precursors .

Advanced: What mechanistic insights explain temperature-dependent regioselectivity in benzofuran functionalization?

Answer:
At low temperatures (0–10°C), kinetic control favors nitration at electron-rich positions (e.g., position 4). At elevated temperatures (>50°C), thermodynamic control may shift reactivity to more stable intermediates (e.g., para-nitro vs. ortho-nitro isomers). Use Arrhenius plots to compare activation energies and in situ IR spectroscopy to detect intermediate species .

Advanced: How do structural modifications influence the bioactivity of this compound derivatives?

Answer:
Modify substituents to study structure-activity relationships (SAR) :

  • Methyl groups enhance lipophilicity, improving membrane permeability.
  • Nitro groups can act as electron-withdrawing moieties or be reduced to amines for prodrug strategies.
    Assay bioactivity via enzyme inhibition assays (e.g., cytochrome P450) or cytotoxicity screens (MTT assays), correlating results with logP and electronic parameters .

Basic: What analytical methods validate the stability of this compound under various storage conditions?

Answer:
Conduct accelerated stability studies :

  • Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track nitro group reduction (UV-Vis at λmax ~270 nm).
  • Humidity tests : Store at 75% RH and assess hydrolysis products (LC-MS). Use Arrhenius kinetics to extrapolate shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.